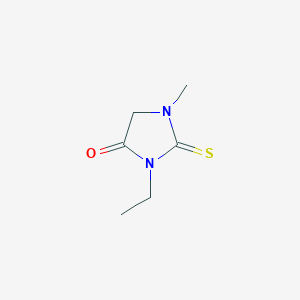
1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid
説明
1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid is a chemical compound that is part of a class of organic molecules known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as 4-fluorobenzyl moieties and piperidine rings, are frequently studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid often involves multi-step organic reactions. For instance, a neuroleptic agent with a 4-fluorobenzyl group was synthesized using a Friedel-Crafts reaction followed by ring-opening, ketalization, condensation with piperidine, and subsequent hydrolysis and debenzylation steps . Another method for synthesizing a 4-fluorobenzyl piperidine derivative utilized the Grignard reaction followed by deoxygenation and heteroatomic ring saturation . These methods highlight the complexity and versatility of synthetic approaches for compounds containing fluorobenzyl and piperidine structures.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of a 4-fluorobenzyl piperidine derivative was confirmed by elemental analysis, IR, and NMR spectra . Crystallographic analysis is another powerful tool used to determine the structure of compounds, as seen in the study of a 4-(ethoxycarbonyl)piperazin-1-yl benzoic acid, where the conformation of the piperazine ring and its dihedral angle with the benzene ring were described .
Chemical Reactions Analysis
The chemical reactivity of compounds with 4-fluorobenzyl and piperidine components can be diverse. For example, the synthesis of a 4-fluorobenzyl piperidine derivative involved a reductive amination, amide hydrolysis, and N-alkylation . These reactions are indicative of the functional group transformations that such compounds can undergo, which is essential for the development of new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure. For instance, the crystal structure of a related compound provided insights into its conformation and intermolecular interactions, which can influence its solubility, stability, and reactivity . The presence of a fluorine atom in the benzyl group can affect the compound's lipophilicity and electronic properties, which are important factors in drug design and development.
科学的研究の応用
Application 1: Synthesis of Anti-Allergic Drugs
- Summary of the Application: “1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid” is used in the synthesis of anti-allergic drugs. These drugs are designed to antagonize the effect of histamine, a biologically active substance involved in multiple complex physiological processes. Histamine plays a crucial role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .
- Methods of Application or Experimental Procedures: The compound is used in the development of H1-antihistamines. The lead compound 1 exhibits limitations of poor metabolic stability and solubility. Further optimization of compound 1 led to the development of ®-1-(4-fluoro benzyl)-2-(1-methylpiperidine-3-acyl)-1H-benzimidazole (lead compound 2), which has high affinity for H1-antihistamine .
- Results or Outcomes: The optimization of the lead compound resulted in a new compound with high affinity for H1-antihistamine. This suggests potential effectiveness in the treatment of allergic diseases .
Application 2: Intermediate in Organic Synthesis
- Summary of the Application: “1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid” can be used as an intermediate in organic synthesis. It can be used in the preparation of various organic compounds, contributing to the diversity and complexity of organic molecules .
- Methods of Application or Experimental Procedures: The compound can be used in reactions such as the Sandmeyer reaction, which involves the substitution of an aromatic amino group via preparation of its diazonium salt and subsequent displacement with a nucleophile . This reaction is a very important transformation in aromatic chemistry, as it can result in some substitution patterns that are not achievable by direct substitution .
- Results or Outcomes: The use of “1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid” as an intermediate in organic synthesis can lead to the production of a wide range of organic compounds with diverse structures and properties .
Application 3: Synthesis of 4-Fluorobenzoic Acid
- Summary of the Application: “1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid” can be used in the synthesis of 4-Fluorobenzoic acid, an organic compound with the formula C7H5FO2. This colourless solid is a derivative of benzoic acid carboxylic acid .
- Methods of Application or Experimental Procedures: The compound can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .
- Results or Outcomes: The use of “1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid” in the synthesis of 4-Fluorobenzoic acid can lead to the production of this important organic compound .
Application 4: Synthesis of 4-Fluorobenzaldehyde
- Summary of the Application: “1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid” can be used in the synthesis of 4-Fluorobenzaldehyde, an important organic synthesis intermediate .
- Methods of Application or Experimental Procedures: The synthetic method comprises: taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine, so as to generate a benzal chloride product; then under the effect of a composite catalyst of ferric trichloride and zinc chloride, performing heating hydrolysis on the benzal chloride product .
- Results or Outcomes: The use of “1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid” in the synthesis of 4-Fluorobenzaldehyde can lead to the production of this important organic compound with a high reaction yield (77% or more) .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCCKEVVICUODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391703 | |
| Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
CAS RN |
1030610-75-3 | |
| Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)